molecular formula C24H46O2 B1615054 vinyl behenate CAS No. 21306-13-8

vinyl behenate

Cat. No.: B1615054
CAS No.: 21306-13-8
M. Wt: 366.6 g/mol
InChI Key: RLPIKSHMNSAWRK-UHFFFAOYSA-N
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Description

. This compound is characterized by its vinyl group attached to a docosanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

It is believed to interact with lipid enveloped viruses, including the herpes simplex virus (hsv) . The compound’s primary targets are likely the viral envelope proteins that facilitate viral entry into host cells .

Mode of Action

Vinyl docosanoate is thought to inhibit fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope, thereby preventing viral entry into cells and subsequent viral replication . This mechanism of action is similar to that of docosanol, a related compound .

Biochemical Pathways

It is known that the compound interferes with the process of viral entry into host cells, which is a crucial step in the viral replication cycle . By inhibiting this process, vinyl docosanoate can effectively halt the progression of viral infections.

Pharmacokinetics

It is known that related compounds, such as docosanol, exhibit poor bioavailability

Result of Action

The primary result of vinyl docosanoate’s action is the inhibition of viral replication. By preventing the fusion of the viral envelope with the host cell membrane, the compound effectively stops the virus from entering host cells and replicating . This can help to limit the spread of the virus and reduce the severity of viral infections.

Action Environment

The action of vinyl docosanoate can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by temperature, pH, and the presence of other substances . .

Preparation Methods

Synthetic Routes and Reaction Conditions: vinyl behenate can be synthesized through esterification reactions involving docosanoic acid and vinyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, vinyl docosanoate is produced using large-scale esterification reactors. The process involves continuous feeding of docosanoic acid and vinyl alcohol into the reactor, where they are mixed and heated under controlled conditions. The product is then purified through distillation or other separation techniques to obtain high-purity vinyl docosanoate .

Chemical Reactions Analysis

Types of Reactions: vinyl behenate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Nucleophiles like sodium hydroxide or electrophiles like bromine.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated compounds or other substituted esters.

Scientific Research Applications

vinyl behenate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of coatings, adhesives, and other materials due to its hydrophobic properties

Comparison with Similar Compounds

vinyl behenate can be compared with other similar compounds, such as:

    Vinyl neodecanoate: Both compounds are vinyl esters, but vinyl docosanoate has a longer carbon chain, which imparts different physical and chemical properties.

    Vinyl acetate: Unlike vinyl docosanoate, vinyl acetate is a shorter-chain ester and is more commonly used in polymer production.

    Vinyl sulfone: This compound contains a sulfone group, making it more reactive in certain chemical reactions compared to vinyl docosanoate

This compound’s uniqueness lies in its long carbon chain, which provides distinct hydrophobic properties and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

ethenyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h4H,2-3,5-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPIKSHMNSAWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175568
Record name Vinyl docosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21306-13-8
Record name Ethenyl docosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21306-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyl docosanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021306138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyl docosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl docosanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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